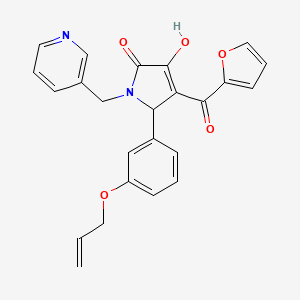![molecular formula C23H14ClFO4 B12155557 (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12155557.png)
(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic molecule characterized by its complex structure, which includes a benzofuran core, a chlorophenyl group, and a fluorobenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where a chlorobenzoyl chloride reacts with the benzofuran core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluorobenzylidene Moiety: The fluorobenzylidene group is attached through a condensation reaction between a fluorobenzaldehyde and the benzofuran derivative, typically under basic conditions using a base like sodium hydroxide or potassium carbonate.
Formation of the Final Compound: The final step involves the esterification or etherification of the intermediate compound with an appropriate reagent to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core or the benzylic positions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups or the double bonds in the compound, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway. Alternatively, it might interact with a receptor, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one: Similar structure with a bromine atom instead of chlorine.
(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one: Similar structure with a methyl group instead of fluorine.
(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-chlorobenzylidene)-1-benzofuran-3(2H)-one: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the benzofuran core, may result in unique reactivity and interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H14ClFO4 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(2-fluorophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H14ClFO4/c24-16-7-5-14(6-8-16)20(26)13-28-17-9-10-18-21(12-17)29-22(23(18)27)11-15-3-1-2-4-19(15)25/h1-12H,13H2/b22-11- |
InChI Key |
AOWNTRIRYLJZKO-JJFYIABZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-Dichlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12155484.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155488.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12155491.png)

![N'-[(1E)-2-(4-fluorophenyl)-1-azavinyl]-N-[(1Z)-2-(4-fluorophenyl)-1-azavinyl] pentane-1,5-diamide](/img/structure/B12155507.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B12155511.png)
![2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12155513.png)
![3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B12155514.png)
![N,N-dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide](/img/structure/B12155525.png)
![N-[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetyl]glycine](/img/structure/B12155532.png)
![(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155533.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12155553.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide](/img/structure/B12155565.png)
